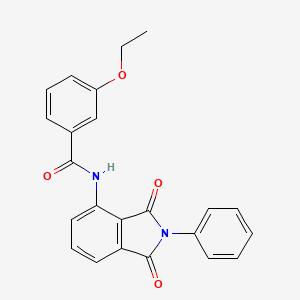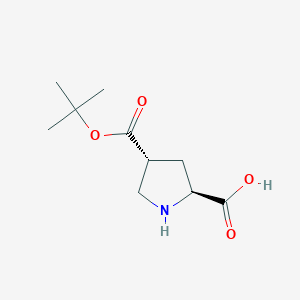![molecular formula C27H28N2O5S B12451237 2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12451237.png)
2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that incorporates multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include methoxyphenols, propoxyphenyl derivatives, and benzothieno pyrimidinones. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
科学研究应用
2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: This compound is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of 2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
相似化合物的比较
Similar Compounds
- 3-(4-Methoxyphenyl)propionic acid
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-
Uniqueness
2-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its complex structure, which incorporates multiple functional groups and a benzothieno pyrimidinone core
属性
分子式 |
C27H28N2O5S |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
2-[3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H28N2O5S/c1-31-18-7-5-8-19(16-18)33-13-6-14-34-21-12-11-17(15-22(21)32-2)25-28-26(30)24-20-9-3-4-10-23(20)35-27(24)29-25/h5,7-8,11-12,15-16H,3-4,6,9-10,13-14H2,1-2H3,(H,28,29,30) |
InChI 键 |
JSPWSBXYAKUNSW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B12451158.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B12451162.png)

![1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12451174.png)

![N'-[bis(4-chlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12451193.png)
![3-[([1,1'-Biphenyl]-4-yl)oxy]aniline](/img/structure/B12451198.png)
![2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride](/img/structure/B12451200.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12451213.png)

![methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate](/img/structure/B12451224.png)

![2-(2-Benzothiazolyl)-2,4-dihydro-4-[1-(4-morpholinyl)ethylidene]-5-propyl-3H-pyrazol-3-one](/img/structure/B12451245.png)
![2-phenoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]acetohydrazide](/img/structure/B12451246.png)
